molecular formula C16H20ClN5 B7064113 N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-5-chloropyrimidin-2-amine

N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-5-chloropyrimidin-2-amine

Cat. No.: B7064113
M. Wt: 317.81 g/mol
InChI Key: BHUIDQNSKFVUKO-UHFFFAOYSA-N
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Description

N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-5-chloropyrimidin-2-amine is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with an azepane group and a chloropyrimidine moiety, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-5-chloropyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN5/c17-14-11-20-16(21-12-14)19-10-13-5-6-18-15(9-13)22-7-3-1-2-4-8-22/h5-6,9,11-12H,1-4,7-8,10H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUIDQNSKFVUKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC=CC(=C2)CNC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-5-chloropyrimidin-2-amine typically involves multiple steps, starting with the preparation of the pyridine and pyrimidine intermediates. One common synthetic route includes the following steps:

    Preparation of 2-(azepan-1-yl)pyridine: This intermediate can be synthesized by reacting 2-chloropyridine with azepane under basic conditions.

    Formation of the pyrimidine core: The pyrimidine core can be synthesized by reacting appropriate precursors such as 2-chloro-5-nitropyrimidine with suitable amines.

    Coupling reaction: The final step involves coupling the pyridine and pyrimidine intermediates using a suitable coupling agent, such as a palladium catalyst, under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-5-chloropyrimidin-2-amine can undergo various chemical reactions, including:

    Substitution reactions: The chlorine atom on the pyrimidine ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and reduction reactions: The compound can undergo oxidation or reduction reactions, depending on the functional groups present and the reagents used.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction reactions: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling reactions: Palladium catalysts, such as Pd(PPh3)4, are often used in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-5-chloropyrimidin-2-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-5-chloropyrimidin-2-amine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or modulate receptor signaling pathways.

Comparison with Similar Compounds

N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-5-chloropyrimidin-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

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